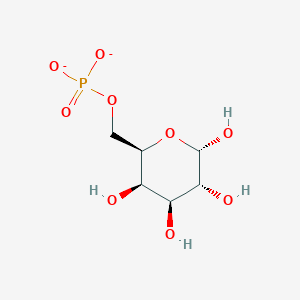

6-phospho-alpha-D-galactose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-phospho-alpha-D-galactose is a useful research compound. Its molecular formula is C6H11O9P-2 and its molecular weight is 258.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolic Pathways Involving Gal6P

Gal6P is primarily involved in the metabolism of galactose through several enzymatic pathways:

- Tagatose-6-phosphate Pathway : Gal6P is converted into tagatose-6-phosphate (Tag6P) by the enzyme galactose-6-phosphate isomerase (LacAB). This pathway is crucial for the utilization of lactose in lactic acid bacteria, where it contributes to the fermentation processes that yield energy and metabolic intermediates such as dihydroxyacetone phosphate and D-glyceraldehyde-3-phosphate .

- Enzymatic Activity : The structural analysis of LacAB has provided insights into its substrate specificity, revealing how Gal6P can be transformed into various products, including rare sugars like D-psicose and D-ribulose. This transformation is facilitated by specific active site interactions within the enzyme .

Therapeutic Use in Metabolic Disorders

Galactose supplementation, particularly in the form of D-galactose, has shown promise in treating certain metabolic disorders:

- PGM1-CDG (Phosphoglucomutase 1 Congenital Disorder of Glycosylation) : A pilot study demonstrated that oral D-galactose supplementation significantly improved glycosylation patterns in patients with PGM1-CDG. Key metrics such as transferrin glycosylation and liver function tests showed marked improvement following treatment, suggesting that Gal6P plays a role in restoring normal metabolic functions .

- Aging Models : Chronic administration of D-galactose has been utilized to model aging in laboratory settings. Research indicates that it induces cognitive decline and oxidative stress similar to natural aging processes, allowing for the exploration of aging mechanisms and potential interventions .

Glycosylation Studies

Research on Gal6P has also focused on its role in glycosylation:

- Glycoprotein Synthesis : Studies have demonstrated that supplementation with D-galactose can enhance protein glycosylation in fibroblast cell lines derived from patients with glycosylation defects. This suggests a potential therapeutic avenue for improving glycoprotein function through dietary or supplemental galactose .

Summary of Findings

The applications of 6-phospho-alpha-D-galactose span various scientific fields, from basic metabolic research to clinical applications aimed at treating metabolic disorders and modeling aging. The following table summarizes key findings from recent studies:

| Application | Description | Outcomes/Findings |

|---|---|---|

| Metabolic Pathways | Involved in lactose metabolism via tagatose-6-phosphate pathway | Essential for energy production in lactic acid bacteria |

| PGM1-CDG Treatment | Oral D-galactose supplementation improves glycosylation and liver function | Significant improvements in transferrin glycosylation and liver enzyme levels |

| Aging Model | Chronic D-galactose administration mimics aging effects | Induces oxidative stress and cognitive decline similar to natural aging |

| Glycosylation Studies | Enhances protein glycosylation in cell lines | Improved glycoprotein function through dietary supplementation |

Propriétés

Numéro CAS |

32972-52-4 |

|---|---|

Formule moléculaire |

C6H11O9P-2 |

Poids moléculaire |

258.12 g/mol |

Nom IUPAC |

[(2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate |

InChI |

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/p-2/t2-,3+,4+,5-,6+/m1/s1 |

Clé InChI |

NBSCHQHZLSJFNQ-PHYPRBDBSA-L |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-] |

SMILES isomérique |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OP(=O)([O-])[O-] |

SMILES canonique |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.